Diisopropyl bicarbamate

Beschreibung

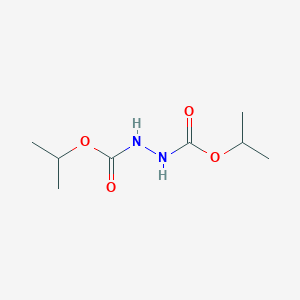

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZULTVJWVCJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066523 | |

| Record name | Diisopropyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19740-72-8 | |

| Record name | Diisopropyl hydrazodicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19740-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl bicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019740728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19740-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL HYDRAZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7924912PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl Bicarbamate: A Comprehensive Technical Guide

CAS Number: 19740-72-8

Chemical Name: Propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate

Abstract

This technical guide provides a comprehensive overview of diisopropyl bicarbamate (CAS 19740-72-8), a versatile chemical reagent. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical and physical properties, synthesis, purification, and spectral characteristics. While primarily utilized as a precursor in organic synthesis, particularly for the production of Diisopropyl Azodicarboxylate (DIAD), this guide also explores the broader context of carbamate derivatives in medicinal chemistry. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams.

Chemical and Physical Properties

This compound, also known by synonyms such as Diisopropyl Hydrazodicarboxylate and 1,2-Hydrazinedicarboxylic acid, bis(1-methylethyl) ester, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₄ | [2][3] |

| Molecular Weight | 204.22 g/mol | [2][3] |

| Melting Point | 270 °C (predicted) | [1] |

| Boiling Point | 271.5 ± 9.0 °C (predicted) | [1] |

| Density | 1.098 ± 0.06 g/cm³ (predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| pKa | 8.97 ± 0.43 (predicted) | [1] |

Synthesis and Purification

Synthesis Protocol

This compound is primarily synthesized through the reaction of hydrazine with isopropyl chloroformate.[4] This reaction is typically conducted in an aqueous medium where a base, such as sodium carbonate, is used to neutralize the hydrochloric acid formed as a byproduct.[4] Precise temperature control is crucial, with the reaction often maintained at around 10°C to minimize side reactions and enhance the purity and yield of the final product.[4] Industrial-scale manufacturing has reportedly achieved high yields (92-97%) and purity (97-99.5%) using a water-based system.[4]

A general laboratory procedure involves the dropwise addition of isopropyl chloroformate to a cooled, stirred solution of hydrazine and a base. After the addition is complete, the product may precipitate from the solution and can be collected by filtration.

Diagram: Synthesis of this compound

Caption: Synthesis pathway of this compound.

Purification by Recrystallization

Purification of this compound is commonly achieved through recrystallization.[5] The choice of solvent is critical for effective purification. A single-solvent recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes.[5] A two-solvent system can also be employed, where the compound is dissolved in a solvent in which it is highly soluble, and a second solvent (an anti-solvent) is added to induce precipitation.[6][7] Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4][7]

The general procedure for recrystallization involves:

-

Dissolving the impure solid in a minimal amount of hot solvent.[8]

-

If necessary, performing a hot filtration to remove any insoluble impurities.[8]

-

Allowing the solution to cool slowly to induce crystallization.[8]

-

Collecting the purified crystals by vacuum filtration.[5]

-

Washing the crystals with a small amount of cold solvent and drying them.[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons of the isopropyl groups would appear as a doublet, while the methine proton would be a septet. The N-H protons typically present as a broad singlet.[4]

¹³C NMR: The carbon NMR spectrum provides information on the unique carbon atoms in the molecule.[9][10]

Predicted NMR Chemical Shifts:

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (-CH₃) | ¹H | ~1.2 | Doublet |

| Methine (-CH) | ¹H | ~4.9 | Septet |

| Amine (-NH) | ¹H | Variable, broad | Singlet |

| Methyl (-CH₃) | ¹³C | ~22 | - |

| Methine (-CH) | ¹³C | ~69 | - |

| Carbonyl (C=O) | ¹³C | ~157 | - |

(Predicted values are based on standard chemical shift ranges for similar functional groups)[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: around 3300 cm⁻¹

-

C-H stretching (from isopropyl groups): just below 3000 cm⁻¹

-

C=O (carbonyl) stretching: a strong absorption in the region of 1700-1750 cm⁻¹

-

C-O stretching: in the 1250-1000 cm⁻¹ region[4]

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section data for various adducts have been calculated.[11]

Predicted Collision Cross Section (CCS) Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.11829 | 147.2 |

| [M+Na]⁺ | 227.10023 | 151.7 |

| [M-H]⁻ | 203.10373 | 147.5 |

Chemical Reactivity and Applications

This compound's primary role in organic synthesis is as a stable precursor to Diisopropyl Azodicarboxylate (DIAD), a widely used reagent in the Mitsunobu reaction. The bicarbamate is the reduced (hydrazo) form, which can be oxidized to the active azo compound (DIAD).[4]

Diagram: Relationship to DIAD and the Mitsunobu Reaction

Caption: Role as a precursor to DIAD for the Mitsunobu reaction.

The carbamate functional groups in this compound can also be considered as protecting groups for the hydrazine nitrogen atoms, attenuating their nucleophilicity.[4] This property is fundamental in the broader context of peptide synthesis where carbamate-based protecting groups are extensively used.

Biological Activity

Extensive literature searches did not reveal any significant, direct biological activity or pharmacological applications for this compound itself. Its primary relevance in the context of drug development appears to be as a building block or intermediate in the synthesis of more complex, pharmacologically active molecules.

Safety and Handling

Safety data sheets (SDS) for this compound indicate that it should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to work in a well-ventilated area. For detailed safety information, please refer to the specific SDS provided by the supplier.

Conclusion

This compound (CAS 19740-72-8) is a well-characterized chemical compound with established utility in organic synthesis, most notably as a precursor to DIAD. Its physicochemical properties, synthesis, and spectral characteristics are well-documented. While the carbamate functional group is of significant interest in medicinal chemistry, there is currently a lack of published data on the specific biological activities of this compound itself. Future research may explore the potential pharmacological properties of this and related bicarbamate structures.

References

- 1. This compound | 19740-72-8 [chemicalbook.com]

- 2. This compound | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound|Research Use Only [benchchem.com]

- 5. LabXchange [labxchange.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C8H16N2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Hydrazodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl hydrazodicarboxylate, a key intermediate in the production of diisopropyl azodicarboxylate (DIAD), a widely used reagent in organic synthesis. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction

Diisopropyl hydrazodicarboxylate, also known as diisopropyl hydrazine-1,2-dicarboxylate, is a chemical compound that serves as the direct precursor to diisopropyl azodicarboxylate (DIAD).[1][2] While DIAD is well-known for its application in Mitsunobu reactions, the synthesis and characterization of its hydrogenated form are critical for ensuring the purity and efficiency of subsequent reactions.[3][4] This guide focuses on the synthesis of diisopropyl hydrazodicarboxylate and its key physical and spectroscopic properties.

Synthesis of Diisopropyl Hydrazodicarboxylate

The primary route for synthesizing diisopropyl hydrazodicarboxylate involves the reaction of isopropyl chloroformate with hydrazine.[2] An alternative method involves the reaction of carbazic acid isopropyl ester with diethyl carbonate.[3][5] The resulting diisopropyl hydrazodicarboxylate can then be oxidized to form diisopropyl azodicarboxylate (DIAD).[2]

Synthesis Pathway

The following diagram illustrates the common synthetic route to diisopropyl hydrazodicarboxylate and its subsequent oxidation to DIAD.

Caption: Synthesis pathway of diisopropyl hydrazodicarboxylate and its oxidation to DIAD.

Experimental Protocols

Method 1: From Isopropyl Chloroformate and Hydrazine [2]

This method is a common laboratory-scale synthesis.

-

Materials: Isopropyl chloroformate, hydrazine, diethyl ether.

-

Procedure:

-

In a reaction vessel, hydrazine is dissolved in diethyl ether.

-

The solution is cooled to below 0 °C using an ice bath.

-

Isopropyl chloroformate is added dropwise to the cooled hydrazine solution while maintaining the temperature below 0 °C.

-

The reaction mixture is stirred for approximately 2 hours at this temperature.

-

Upon completion, the reaction mixture is worked up to isolate the diisopropyl hydrazine-1,2-dicarboxylate.

-

Method 2: From Carbazic Acid Isopropyl Ester and Diethyl Carbonate [5][6]

This method provides an alternative route to the target compound.

-

Materials: Carbazic acid isopropyl ester, diethyl carbonate, sodium methylate (as base), anhydrous dimethyl sulfoxide (solvent), hydrochloric acid.

-

Procedure:

-

Under an inert gas atmosphere (e.g., nitrogen), add sodium methylate and anhydrous dimethyl sulfoxide to a three-necked flask.[6]

-

Sequentially add carbazic acid isopropyl ester and diethyl carbonate to the flask.[5][6]

-

Heat the reaction mixture to 100-180 °C for 2-6 hours.[5]

-

After cooling, adjust the pH of the solution to 4.5-7.5 using hydrochloric acid.[5][6]

-

The resulting precipitate, hydrogenated diisopropyl azodiformate (diisopropyl hydrazodicarboxylate), is collected by suction filtration.[5]

-

The following diagram outlines the general workflow for the synthesis and purification of diisopropyl hydrazodicarboxylate.

Caption: General experimental workflow for synthesis and characterization.

Characterization of Diisopropyl Hydrazodicarboxylate

The structure and purity of the synthesized diisopropyl hydrazodicarboxylate are confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diisopropyl hydrazodicarboxylate and, for comparison, its oxidized form, DIAD.

| Property | Diisopropyl Hydrazodicarboxylate | Diisopropyl Azodicarboxylate (DIAD) |

| Molecular Formula | C₈H₁₆N₂O₄ | C₈H₁₄N₂O₄[7] |

| Molecular Weight | 204.22 g/mol | 202.21 g/mol [7] |

| Appearance | White solid[8] | Orange to red liquid[1][7] |

| Melting Point | 106-108 °C[8] | 3-5 °C[7][9] |

| Boiling Point | Not readily available | 75 °C at 0.25 mmHg[1][7] |

| Solubility | Soluble in common organic solvents | Insoluble in water; soluble in most organic solvents[1][10] |

| CAS Number | Not explicitly found for this specific name | 2446-83-5[7][10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of diisopropyl hydrazodicarboxylate.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

| ¹H NMR | |

| Chemical Shift (δ) | Multiplicity |

| 6.32 ppm | Singlet |

| 4.98 ppm | Heptet |

| 1.26 ppm | Doublet |

| ¹³C NMR | |

| Chemical Shift (δ) | Assignment |

| 156.5 ppm | C=O[8] |

| 70.2 ppm | OCH[8] |

| 22.1 ppm | CH₃[8] |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For the related compound, diisopropyl azodicarboxylate (DIAD), characteristic absorptions include a band for the azo group (N=N) near 1600 cm⁻¹ and strong carbonyl (C=O) stretches at approximately 1730 cm⁻¹.[1] For diisopropyl hydrazodicarboxylate, the N-H stretch would be expected in the region of 3200-3500 cm⁻¹, and the C=O stretch would be in a similar region to that of DIAD.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | m/z | Assignment |

| High-Resolution Mass Spectrometry (HRMS-ESI) | 227.10029 | [M+Na]⁺ (Calculated)[8] |

| 227.10023 | [M+Na]⁺ (Found)[8] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of diisopropyl hydrazodicarboxylate. The experimental protocols for its synthesis from common starting materials have been outlined, along with a summary of its key physical and spectroscopic properties. This information is valuable for researchers and professionals in the fields of organic synthesis and drug development who utilize its oxidized derivative, DIAD, and require a thorough understanding of its precursor.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis of Diisopropyl Azodicarboxylate [yyhx.ciac.jl.cn]

- 3. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. CN104478758A - Synthesis method of diisopropyl azodicarboxylate - Google Patents [patents.google.com]

- 6. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

Diisopropyl Bicarbamate: A Technical Overview for Advanced Research

Introduction: Diisopropyl bicarbamate, also known as diisopropyl hydrazine-1,2-dicarboxylate, is a chemical compound with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from its role as a versatile intermediate, a protecting group for amines, and a precursor to other essential reagents. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in experimental settings, including reaction stoichiometry, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2][3] |

| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | [1][3] |

| CAS Number | 19740-72-8 | [1][2][3] |

| Synonyms | Diisopropyl hydrazodicarboxylate, Orlistat Related Compound B | [1][3][4] |

| Physical Appearance | White to Off-White Solid | [3] |

| Predicted Boiling Point | 271.5 ± 9.0 °C | [2][3] |

| Predicted Density | 1.098 ± 0.06 g/cm³ | [3] |

| Melting Point | 270 °C | [2] |

Key Applications in Research and Development

This compound's molecular structure makes it a valuable tool in several areas of chemical synthesis.

1. Amine Protecting Group: In multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules, the protection of reactive functional groups is crucial.[3] The carbamate moieties in this compound allow it to function as a protecting group for amines, masking their nucleophilicity to prevent unwanted side reactions.[3][5] While less common than Boc or Cbz protecting groups, it offers an alternative for specific synthetic strategies.[3]

2. Precursor to Diisopropyl Azodicarboxylate (DIAD): this compound is the direct precursor to Diisopropyl Azodicarboxylate (DIAD), a widely used reagent in organic synthesis.[3] DIAD is a key component in the Mitsunobu reaction, an important transformation for the stereospecific conversion of alcohols to other functional groups. This compound, which contains a nitrogen-nitrogen single bond (a hydrazo derivative), is oxidized to form the nitrogen-nitrogen double bond (an azo derivative) of DIAD.[3]

3. Intermediate in Pharmaceutical Synthesis: The compound is recognized as an intermediate or a related compound in the synthesis of active pharmaceutical ingredients (APIs).[3][4] For instance, it is identified as "Orlistat Related Compound B," suggesting its potential use as a building block or its formation as a byproduct during the manufacturing process of the anti-obesity drug Orlistat.[3]

4. Isocyanate-Free Polymer Chemistry: There is growing research into safer, isocyanate-free synthetic routes for producing polyurethanes and polyureas due to the high toxicity of isocyanate monomers.[3] Dicarbamates like this compound are promising precursors in these alternative pathways. Through reactions like transurethanization, the carbamate groups can react with diamines or diols at elevated temperatures to form the characteristic urea or urethane linkages of these polymers.[3]

Experimental Protocols and Synthesis

While specific, detailed public-domain protocols for the synthesis of this compound are not extensively documented, its synthesis can be achieved through established organic chemistry methods.[5] Furthermore, a critical application is its conversion to DIAD.

Representative Protocol: Oxidation to Diisopropyl Azodicarboxylate (DIAD)

This protocol outlines a general laboratory procedure for the synthesis of DIAD from this compound. This reaction is a crucial step for laboratories that utilize the Mitsunobu reaction.

Materials:

-

This compound (diisopropyl hydrazodicarboxylate)

-

An oxidizing agent (e.g., N-bromosuccinimide (NBS), sodium hypochlorite, or nitric acid)

-

An appropriate organic solvent (e.g., dichloromethane, ethyl acetate)

-

A base (if required, e.g., pyridine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve this compound in a suitable organic solvent within a reaction flask, often cooled in an ice bath.

-

Addition of Oxidant: Slowly add the chosen oxidizing agent to the solution. The reaction is often exothermic and requires careful temperature control to prevent side reactions. If using an acid-generating oxidant, a base like pyridine may be added to neutralize the acid.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench any remaining oxidant. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude DIAD is often a colored oil. It can be purified further by vacuum distillation if necessary, although for many applications, the crude product is used directly.

Logical and Experimental Workflow Visualization

The following diagram illustrates the key synthetic relationship between this compound and its oxidized form, DIAD, a cornerstone reagent for the Mitsunobu reaction.

Caption: Synthetic pathway from this compound to DIAD and its primary application.

References

- 1. This compound | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19740-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound|Research Use Only [benchchem.com]

- 4. Buy this compound (EVT-321295) | 19740-72-8 [evitachem.com]

- 5. Buy this compound | 19740-72-8 [smolecule.com]

IUPAC name for Diisopropyl bicarbamate

An In-Depth Technical Guide to Diisopropyl Bicarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the IUPAC name propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate, is a chemical reagent with growing interest in the fields of synthetic organic chemistry and pharmaceutical development.[1][2][3] Its utility stems from its role as a versatile intermediate, a building block for more complex molecular architectures, and its potential application in protective group chemistry.[3] This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis.

Chemical Identity and Properties

This compound is also known by several synonyms, including Diisopropyl hydrazodicarboxylate and 1,2-Hydrazinedicarboxylic acid, bis(1-methylethyl) ester.[2] The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Property | Value | Source |

| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | [1][2] |

| CAS Number | 19740-72-8 | [1] |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Melting Point | 270°C | [1] |

| Boiling Point | 271.5°C at 760 mmHg | |

| Density | 1.098 g/cm³ | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Canonical SMILES | CC(C)OC(=O)NNC(=O)OC(C)C | [1] |

| InChIKey | FBZULTVJWVCJQV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most established and widely utilized method for the synthesis of this compound is the condensation reaction between hydrazine and isopropyl chloroformate.[3] This reaction is efficient and can be adapted for both laboratory-scale synthesis and industrial production.[3]

General Reaction Scheme

The overall chemical transformation is as follows:

Hydrazine + 2 Isopropyl Chloroformate → this compound + 2 Hydrochloric Acid[3]

Due to the generation of hydrochloric acid as a byproduct, the reaction is typically conducted in the presence of a base to neutralize the acid and drive the reaction to completion.[3]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Industrial Scale)

This protocol is adapted from established industrial manufacturing processes, which report high yields and purity.[3]

Materials:

-

Hydrazine hydrate

-

Isopropyl chloroformate

-

Sodium carbonate

-

Water

Procedure:

-

Prepare an aqueous solution of hydrazine and sodium carbonate in a suitable reaction vessel. The sodium carbonate acts as a neutralizing agent for the hydrochloric acid byproduct.[3]

-

Cool the reaction mixture to between 8-12°C. It is crucial to maintain this temperature range throughout the addition of isopropyl chloroformate to minimize side reactions.[3]

-

Slowly add isopropyl chloroformate to the cooled solution under vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.

-

After the addition is complete, continue to stir the mixture at the specified temperature until the reaction is complete (monitoring by an appropriate technique such as TLC or HPLC is recommended).

-

The product, this compound, will precipitate out of the aqueous solution.

-

Isolate the solid product by filtration.

-

Wash the isolated product with water to remove any remaining salts and impurities.

-

Dry the product under vacuum to obtain this compound with a reported purity of 97-99.5% and a yield of 92-97%.[3]

Applications in Synthetic Chemistry

This compound serves as a valuable reagent in a variety of organic transformations, primarily as a building block and a precursor for other functional molecules.[3]

Role in Protective Group Chemistry

The diisopropyl carbamate moieties can be considered as protecting groups for the parent hydrazine molecule.[3] By converting the highly nucleophilic amino groups of hydrazine into carbamates, their reactivity is significantly reduced.[3] This allows for selective reactions at other sites of a molecule. While not as common as Boc or Cbz protecting groups, it has been explored for its potential in amine protection.[3]

Precursor to Heterocyclic Compounds

A notable application of this compound is in the synthesis of stable free radicals, such as 1,5-diisopropyl-6-oxo-verdazyls.[2] These compounds have applications as spin labels and as ligands for metal ions.[2] The synthesis of these verdazyls involves a multi-step process where a BOC-protected isopropyl hydrazine is often used as a starting material, highlighting the utility of carbamate-protected hydrazines in the construction of complex heterocyclic systems.[2]

Relationship to Diisopropyl Azodicarboxylate (DIAD)

This compound is structurally and synthetically related to diisopropyl azodicarboxylate (DIAD), a widely used oxidizing agent, particularly in the Mitsunobu reaction.[3] The key difference is the single bond between the nitrogen atoms in this compound versus the double bond in DIAD. This structural distinction dictates their different chemical reactivity and applications.

Experimental Protocols for Applications

While specific, widely adopted protocols for the use of this compound as a protecting group are not extensively documented, its application as a synthetic precursor is more established.

Synthesis of 1,5-Diisopropyl-6-oxoverdazyls (Conceptual Pathway)

The synthesis of verdazyl radicals demonstrates the utility of protected hydrazine derivatives. A general, conceptual pathway is outlined below.

Caption: Conceptual workflow for Verdazyl synthesis.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the isopropyl methine and methyl protons. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the carbamate groups, as well as the methine and methyl carbons of the isopropyl groups.[3]

-

Purity Assessment : Quantitative NMR (qNMR) can be employed for a highly accurate determination of purity.[3]

Conclusion and Future Directions

This compound is a valuable reagent in organic synthesis with established protocols for its production. Its primary applications are as a building block for more complex molecules and as a precursor in the synthesis of heterocyclic compounds. Future research may focus on expanding its utility in protective group strategies, developing greener synthetic routes for its production, and exploring its potential in the synthesis of novel, pharmacologically active compounds. The structural relationship to DIAD also suggests that its reactivity profile could be further explored for novel chemical transformations.

References

Diisopropyl Bicarbamate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl bicarbamate is a chemical reagent utilized in synthetic organic chemistry and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their practical applications. While quantitative solubility data is not extensively available in public literature, this guide offers a framework for its systematic determination and application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with different solvents.

| Property | Value | Source |

| CAS Number | 19740-72-8 | [1] |

| Molecular Formula | C8H16N2O4 | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 271.5±9.0 °C (Predicted) | [1] |

| Water Solubility | Limited/Sparingly soluble | [1] |

Solubility of this compound in Organic Solvents

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its structure. The molecule contains two polar carbamate groups and two nonpolar isopropyl groups. This amphiphilic nature suggests that its solubility will be dependent on the overall polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carbamate groups can act as hydrogen bond acceptors, suggesting some solubility in alcohols. However, the nonpolar isopropyl groups may limit high solubility. One source qualitatively describes the solubility in methanol as "slight".

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at solvating both the polar and nonpolar regions of the molecule. Dichloromethane and chloroform are often good solvents for compounds with moderate polarity. One source indicates "slight" solubility in chloroform.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the isopropyl groups and the overall carbon backbone suggests some affinity for nonpolar solvents. However, the polar carbamate groups will likely limit solubility in highly nonpolar solvents like hexane. The synthesis of this compound sometimes involves its precipitation from a mixture of ethyl acetate and petroleum ether, indicating low solubility in less polar hydrocarbon mixtures.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings in a structured and comparable manner.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method.[2]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. The filtration step should be performed quickly to minimize temperature changes and potential precipitation.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualizations

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of hydrazine with isopropyl chloroformate.[1] This process provides context for the compound's purification, which is directly related to its solubility properties.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of this compound's solubility.

Caption: Experimental Workflow for Determining Solubility.

References

Spectroscopic Profile of Diisopropyl Bicarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diisopropyl bicarbamate (CAS No: 19740-72-8). The information detailed below includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, and predicted Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for acquiring such spectra, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate[1][2][3]

-

Synonyms: Diisopropyl Hydrazodicarboxylate, 1,2-Hydrazinedicarboxylic acid, bis(1-methylethyl) ester[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that experimental values may vary based on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[4]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 12H | -CH(CH₃ )₂ |

| ~4.90 | Septet | 2H | -CH (CH₃)₂ |

| ~7.50 (broad) | Singlet | 2H | -NH -NH - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~22 | -C H₃ |

| ~70 | -C H(CH₃)₂ |

| ~157 | -C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H Stretch |

| 2850-3000 | Medium | C-H Stretch (aliphatic) |

| 1700-1750 | Strong | C=O Stretch (carbamate) |

| 1500-1550 | Medium | N-H Bend |

| 1200-1300 | Strong | C-O Stretch |

| 1000-1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[5] The predicted monoisotopic mass of this compound is 204.11100700 Da.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Adduct Ion |

| 205.11829 | [M+H]⁺ |

| 227.10023 | [M+Na]⁺ |

| 243.07417 | [M+K]⁺ |

| 222.14483 | [M+NH₄]⁺ |

| 203.10373 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in either positive or negative ion mode, scanning over a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and other characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bicarbamic Acid Diisopropyl Ester | LGC Standards [lgcstandards.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound|Research Use Only [benchchem.com]

- 5. PubChemLite - this compound (C8H16N2O4) [pubchemlite.lcsb.uni.lu]

Unraveling the Thermal Behavior of Diisopropyl Bicarbamate: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of diisopropyl bicarbamate. Tailored for researchers, scientists, and drug development professionals, this document outlines key thermal properties, hypothetical decomposition pathways, and detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The synthesis of this information aims to equip researchers with the necessary knowledge to safely handle and utilize this compound in their work.

Physicochemical Properties

This compound, also known as diisopropyl hydrazine-1,2-dicarboxylate, is a chemical intermediate of interest in organic synthesis. A summary of its key physical and chemical properties is presented below. It is important to note that some of the reported values, particularly the melting and boiling points, are predicted and may vary.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 19740-72-8 | [1][2][3][4][5] |

| Molecular Formula | C8H16N2O4 | [6][7] |

| Molecular Weight | 204.22 g/mol | [6] |

| Predicted Melting Point | 270 °C | [1][2][4][5] |

| Predicted Boiling Point | 271.5 °C at 760 mmHg | [1][3] |

| Predicted Density | 1.098 g/cm³ | [1][3] |

| Flash Point | 118 °C | [1] |

Thermal Stability and Decomposition Analysis

Illustrative Thermal Analysis Data

The following tables present hypothetical data that could be expected from DSC and TGA analyses of this compound. These tables are intended to serve as a guide for researchers in interpreting their own experimental results.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value | Description |

| Melting Endotherm (Onset) | 105 - 115 °C | Indicates the beginning of the melting process. |

| Melting Endotherm (Peak) | 110 - 120 °C | The temperature at which the melting rate is maximal. |

| Decomposition Exotherm (Onset) | 180 - 200 °C | The temperature at which decomposition begins, often accompanied by heat release. |

| Enthalpy of Fusion (ΔHfus) | 25 - 35 J/g | The amount of energy required to melt the sample. |

| Enthalpy of Decomposition (ΔHdecomp) | 150 - 250 J/g | The heat released during the decomposition process. |

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of residual solvent or moisture. |

| 180 - 250 | 40 - 50% | Initial decomposition stage, potentially loss of an isopropoxycarbonyl group. |

| 250 - 350 | 30 - 40% | Second decomposition stage, further fragmentation of the molecule. |

| Final Residue at 500 °C | < 5% | Remaining non-volatile carbonaceous material. |

Proposed Decomposition Pathway

The thermal decomposition of carbamates can proceed through various mechanisms. For this compound, a plausible pathway involves the initial cleavage of the N-N bond or the C-O bonds, leading to the formation of isocyanates and alcohols, which can further react or decompose at higher temperatures.

Figure 1: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

To obtain reliable data on the thermal stability of this compound, the following detailed experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a valuable tool for determining the melting point and enthalpy of fusion, as well as identifying thermal events like decomposition.[9][10][11][12]

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss percentages.[13][14]

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Safety and Handling

Given the predicted thermal instability, appropriate safety precautions should be taken when handling this compound, especially at elevated temperatures. The Safety Data Sheet (SDS) should be consulted for comprehensive safety information.[15] It is recommended to handle the compound in a well-ventilated area and avoid the formation of dust.[15]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific experimental data is limited, the provided illustrative data, proposed decomposition pathways, and detailed experimental protocols offer a robust framework for researchers to conduct their own thermal analyses. Such studies are crucial for ensuring the safe and effective use of this compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19740-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 19740-72-8 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H16N2O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mt.com [mt.com]

- 14. particletechlabs.com [particletechlabs.com]

- 15. echemi.com [echemi.com]

The Dual Nature of Diisopropyl Carbamates: An In-depth Technical Guide to the Mechanism of Action of Diisopropyl Hydrazodicarboxylate and Diisopropyl Azodicarboxylate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of diisopropyl carbamate derivatives in organic synthesis. A critical distinction is made between the reduced form, diisopropyl hydrazodicarboxylate, often colloquially referred to as diisopropyl bicarbamate, and its oxidized counterpart, diisopropyl azodicarboxylate (DIAD). While the former exhibits nucleophilic properties, the latter is a powerful electrophile and the key reagent in a multitude of synthetically valuable transformations, most notably the Mitsunobu reaction. This guide will delve into the core principles of their reactivity, providing detailed mechanisms, experimental protocols, and quantitative data for key reactions.

Diisopropyl Hydrazodicarboxylate: A Nucleophilic Hydrazine Derivative

Diisopropyl hydrazodicarboxylate, the compound often intended by the term "this compound," possesses nucleophilic nitrogen centers. However, the presence of two electron-withdrawing isopropyl carboxylate groups significantly diminishes its nucleophilicity compared to hydrazine.[1] Its primary role in organic synthesis is as a precursor to the highly reactive diisopropyl azodicarboxylate (DIAD).

While its application as a direct nucleophile in organic reactions is less common, it can participate in reactions with strong electrophiles. For instance, it can be acylated or alkylated at the nitrogen atoms.

Synthesis of Diisopropyl Hydrazodicarboxylate:

A standard laboratory procedure for the synthesis of diisopropyl hydrazodicarboxylate involves the reaction of hydrazine with isopropyl chloroformate.[2]

Experimental Protocol: Synthesis of Diisopropyl Hydrazodicarboxylate

Materials:

-

Hydrazine hydrate

-

Isopropyl chloroformate

-

Ether

-

Sodium hydroxide solution (for workup)

Procedure:

-

A solution of hydrazine hydrate in ether is cooled to 0 °C in an ice bath.

-

Isopropyl chloroformate is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 0 °C.

-

The reaction is typically allowed to proceed for 2 hours at this temperature.

-

After the reaction is complete, the mixture is washed with a dilute sodium hydroxide solution and then with water to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield diisopropyl hydrazodicarboxylate.

Diisopropyl Azodicarboxylate (DIAD): An Electrophilic Azo Compound and its Central Role in the Mitsunobu Reaction

The oxidation of diisopropyl hydrazodicarboxylate yields diisopropyl azodicarboxylate (DIAD), a highly electrophilic azo compound that is central to a variety of powerful organic transformations. Its most prominent application is in the Mitsunobu reaction.

The Mitsunobu Reaction: A Versatile Tool for Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[3][4][5] The reaction typically involves an alcohol, a nucleophile (with a pKa generally less than 15), triphenylphosphine (PPh₃), and DIAD.[3]

Mechanism of the Mitsunobu Reaction:

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process:

-

Formation of the Betaine: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DIAD, forming a highly reactive betaine intermediate.[6][5]

-

Proton Transfer: The acidic nucleophile protonates the betaine, forming a phosphonium salt and the conjugate base of the nucleophile.

-

Activation of the Alcohol: The alcohol attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt and the liberation of diisopropyl hydrazodicarboxylate. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.

-

SN2 Displacement: The conjugate base of the nucleophile, a potent nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This results in the formation of the desired product with complete inversion of stereochemistry and the generation of triphenylphosphine oxide as a byproduct.[6][5]

Figure 1: Simplified signaling pathway of the Mitsunobu reaction.

Quantitative Data for the Mitsunobu Reaction with DIAD:

The Mitsunobu reaction is known for its high yields across a broad range of substrates. The following table summarizes representative yields for the esterification of various alcohols with different carboxylic acids using the DIAD/PPh₃ system.

| Alcohol | Nucleophile (Carboxylic Acid) | Product | Yield (%) | Reference |

| Benzyl alcohol | Benzoic acid | Benzyl benzoate | 95 | |

| (S)-(-)-Methyl lactate | p-Nitrobenzoic acid | (R)-Methyl 2-(4-nitrobenzoyloxy)propanoate | 88 | |

| 1-Octanol | Acetic acid | 1-Octyl acetate | 92 | |

| Cyclohexanol | Benzoic acid | Cyclohexyl benzoate | 85 | |

| Geraniol | Acetic acid | Geranyl acetate | 89 | |

| Menthol (Hindered) | 4-Nitrobenzoic acid | Menthyl 4-nitrobenzoate (inversion) | 80-92 | [7] |

Experimental Protocol: General Procedure for the Mitsunobu Reaction

Materials:

-

Alcohol (1.0 eq)

-

Nucleophile (e.g., carboxylic acid, 1.1 eq)

-

Triphenylphosphine (PPh₃, 1.1 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.1 eq)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, nucleophile, and triphenylphosphine in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DIAD in the same solvent to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product by column chromatography to separate it from the byproducts, triphenylphosphine oxide and diisopropyl hydrazodicarboxylate.[3][6][4]

Figure 2: General experimental workflow for the Mitsunobu reaction.

Other Significant Reactions of Diisopropyl Azodicarboxylate (DIAD)

Beyond the Mitsunobu reaction, DIAD's electrophilicity is harnessed in several other important organic transformations.

Aza-Baylis-Hillman Reaction

In the aza-Baylis-Hillman reaction, DIAD can act as the electrophile, reacting with activated alkenes in the presence of a nucleophilic catalyst (e.g., DABCO or a phosphine).[8][9][10] This reaction leads to the formation of highly functionalized allylic amine derivatives.

Mechanism of the Aza-Baylis-Hillman Reaction with DIAD:

-

Michael Addition: The nucleophilic catalyst adds to the activated alkene (e.g., an enone) to form a zwitterionic enolate intermediate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic nitrogen atoms of DIAD.

-

Proton Transfer and Catalyst Elimination: A proton transfer followed by elimination of the catalyst regenerates the catalyst and yields the aza-Baylis-Hillman adduct.

Figure 3: Simplified mechanism of the aza-Baylis-Hillman reaction with DIAD.

Quantitative Data for the Aza-Baylis-Hillman Reaction with DIAD:

| Activated Alkene | Catalyst | Solvent | Yield (%) | Reference |

| Methyl acrylate | DABCO | CH₂Cl₂ | 78 | [8] |

| Acrylonitrile | DABCO | CH₂Cl₂ | 85 | [8] |

| Methyl vinyl ketone | PPh₃ | Toluene | 65 | [9] |

C-H Functionalization

DIAD can be employed in C-H functionalization reactions, acting as a nitrogen source for the amination of C-H bonds. These reactions often proceed through radical or photoinduced pathways. For example, in the presence of a suitable photocatalyst or radical initiator, a C-H bond can be cleaved to generate a carbon-centered radical, which is then trapped by DIAD to form a new C-N bond.[11]

General Scheme for C-H Amination with DIAD:

R-H + DIAD --(Initiator/Catalyst)--> R-N(CO₂iPr)NH(CO₂iPr)

Quantitative Data for C-H Amination with DIAD:

| Substrate (R-H) | Conditions | Product Yield (%) | Reference |

| Cyclohexane | Tetrabutylammonium decatungstate (TBADT), hv | 82 | [11] |

| Toluene | TBADT, hv | 75 | [11] |

| Heptanal | hv | 69 | [11] |

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Diisopropyl Azodicarboxylate [yyhx.ciac.jl.cn]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 9. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

Diisopropyl Bicarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl bicarbamate, also known as diisopropyl hydrazodicarboxylate, is a chemical reagent with significant applications in synthetic organic chemistry. While not as commonly utilized as some of its derivatives, its role as a precursor, particularly in the synthesis of diisopropyl azodicarboxylate (DIAD), and its potential as a protecting group for amines, underscore its importance in the development of complex molecules, including pharmaceuticals. This guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its applications.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of hydrazodicarboxylates and their oxidized counterparts, the azodicarboxylates. While a definitive singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis is a logical extension of the broader exploration of carbamate chemistry. The primary impetus for its study appears to be its role as a stable intermediate in the synthesis of diisopropyl azodicarboxylate (DIAD), a widely used reagent in the Mitsunobu reaction. The development of DIAD as a safer alternative to the more shock-sensitive diethyl azodicarboxylate (DEAD) likely spurred further investigation into its synthesis and, consequently, the properties of its precursor, this compound. Its identification as a related compound in the synthesis of the pharmaceutical agent Orlistat also highlights its relevance in drug development processes, potentially as an intermediate or byproduct.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | [2] |

| Synonyms | Diisopropyl hydrazodicarboxylate, 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester | [2] |

| CAS Number | 19740-72-8 | [2] |

| Molecular Formula | C8H16N2O4 | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 270 °C | [3] |

| Boiling Point | 271.5 °C at 760 mmHg | [3] |

| Density | 1.098 g/cm³ | [3] |

| Solubility | Insoluble in water | [4] |

| InChIKey | FBZULTVJWVCJQV-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)OC(=O)NNC(=O)OC(C)C | [2] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the condensation reaction between hydrazine and isopropyl chloroformate.[5] This reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.

Experimental Protocol: Synthesis from Hydrazine and Isopropyl Chloroformate

This protocol is based on established laboratory procedures for the synthesis of hydrazodicarboxylates.

Materials:

-

Hydrazine hydrate

-

Isopropyl chloroformate

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a solution of hydrazine hydrate (1.0 eq) in diethyl ether is prepared.

-

The flask is cooled to below 0 °C using an ice-salt bath.

-

Isopropyl chloroformate (2.2 eq), dissolved in diethyl ether, is added dropwise from the addition funnel to the cooled hydrazine solution over a period of 1-2 hours, ensuring the temperature is maintained below 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[5]

-

The reaction mixture is then allowed to warm to room temperature and washed sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any hydrochloric acid formed during the reaction.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford the pure product as a white solid.

Applications in Organic Synthesis

Precursor to Diisopropyl Azodicarboxylate (DIAD)

The primary application of this compound is as a direct precursor to diisopropyl azodicarboxylate (DIAD), a key reagent in the Mitsunobu reaction.[4] The synthesis involves the oxidation of the N-N single bond in this compound to a double bond.

References

- 1. This compound|Research Use Only [benchchem.com]

- 2. tutorchase.com [tutorchase.com]

- 3. CN104478758A - Synthesis method of diisopropyl azodicarboxylate - Google Patents [patents.google.com]

- 4. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 5. Insights into the reaction mechanism of the diisopropyl fluorophosphatase from Loligo vulgaris by means of kinetic studies, chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropyl Bicarbamate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for diisopropyl bicarbamate (CAS No. 19740-72-8), a reagent used in synthetic organic chemistry and pharmaceutical research.[1] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in the laboratory and during drug development processes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 19740-72-8 | [1][2][3] |

| Molecular Formula | C8H16N2O4 | [1][3][4] |

| Molecular Weight | 204.22 g/mol | [1][3][4] |

| IUPAC Name | propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | [1][3][5] |

| Synonyms | Diisopropyl hydrazine-1,2-dicarboxylate, Orlistat Related Compound B | [1] |

| Appearance | White to Off-White Solid | [1] |

| Boiling Point | 271.5±9.0 °C (Predicted) | [1][6] |

| Melting Point | 270 °C | [6] |

| Density | 1.098 g/cm³ | [6] |

| Flash Point | 118 °C | [6] |

| Water Solubility | Not specified | |

| Vapor Pressure | 0.00643mmHg at 25°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Serious eye damage | Category 1 | H318: Causes serious eye damage |

| Respiratory sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

Note: Classifications may vary slightly between suppliers. The information presented here is a composite from available safety data sheets.[2][7]

GHS Label Elements:

-

Pictogram:

-

Skull and crossbones (for acute toxicity)

-

Flame (for flammability)

-

Health hazard (for respiratory sensitization)

-

Corrosion (for serious eye damage)

-

Exclamation mark (for skin sensitization)

-

-

Signal Word: Danger[2]

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[2][7]

Experimental Protocols: Safe Handling in a Research Setting

3.1. Engineering Controls

-

Work in a well-ventilated area.[2]

-

Use a chemical fume hood for all operations that may generate dust or aerosols.[7]

-

Ensure safety showers and eyewash stations are readily accessible.[8]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE based on the handling task.

Caption: Personal Protective Equipment (PPE) selection workflow.

3.3. Handling and Storage

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

4.1. First-Aid Measures

The following diagram illustrates the recommended first-aid procedures for different routes of exposure.

Caption: First-aid measures for different exposure routes.

4.2. Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: General workflow for handling a chemical spill.

4.3. Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific hazards: May produce hazardous combustion products such as carbon oxides and nitrogen oxides.[7]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Toxicological and Ecological Information

Toxicological Information:

-

This compound is classified as toxic if swallowed.[2]

-

There is no available data on the most important symptoms and effects, both acute and delayed.[2]

Ecological Information:

-

There is no data available on the toxicity to fish, daphnia, algae, or microorganisms.[2]

-

Information on persistence, degradability, bioaccumulative potential, and mobility in soil is not available.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Do not allow the product to enter drains.[7]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies. Always prioritize safety in the laboratory.

References

- 1. This compound|Research Use Only [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bicarbamic Acid Diisopropyl Ester | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Diisopropyl Bicarbamate: An In-depth Technical Guide to its Reactivity with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl bicarbamate, also known as diisopropyl hydrazodicarboxylate, is a hydrazine derivative with attenuated nucleophilicity due to the presence of two isopropyl carbamate moieties. While it is most commonly recognized as the immediate precursor to the widely used Mitsunobu reagent, diisopropyl azodicarboxylate (DIAD), its own reactivity with electrophilic and nucleophilic agents is of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, detailing its interactions with both electrophiles and nucleophiles. This document summarizes known and predicted reaction pathways, presents quantitative data where available, and provides detailed experimental protocols for key transformations.

Core Concepts: Electronic Structure and Reactivity Profile

This compound possesses nucleophilic centers at its two nitrogen atoms. However, the electron-withdrawing nature of the adjacent carbonyl groups significantly reduces the electron density on these nitrogens, rendering them less nucleophilic than in simple hydrazines.[1] This diminished nucleophilicity is a critical factor governing its reactivity.[1] Despite this, the nitrogen atoms can still engage in reactions with strong electrophiles.[1]

Conversely, the carbonyl carbons of the carbamate groups are electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to the cleavage of the carbamate bond. The molecule's reactivity is thus a balance between the nucleophilic character of the nitrogens and the electrophilic character of the carbonyl carbons.

Reactivity with Electrophiles